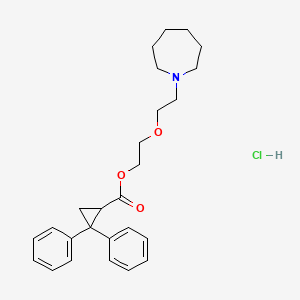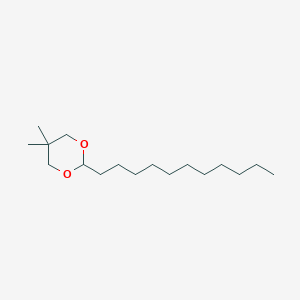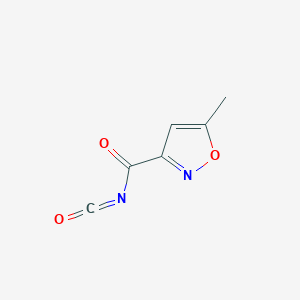
5-Methyl-1,2-oxazole-3-carbonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2-oxazole-3-carbonyl isocyanate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin. This reaction yields 5-aryloxazoles in high purity . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst .
Industrial Production Methods
the general principles of oxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, are likely employed on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,2-oxazole-3-carbonyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Including AuCl3 and CuCl.
Major Products
The major products formed from these reactions are various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-Methyl-1,2-oxazole-3-carbonyl isocyanate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methyl-1,2-oxazole-3-carbonyl isocyanate include:
- 5-Methylisoxazole-3-carbonyl chloride
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- (5-methyl-1,3-oxazol-2-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique isocyanate functional group. This group imparts distinct reactivity and potential for forming a wide range of derivatives, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
37071-01-5 |
|---|---|
Formule moléculaire |
C6H4N2O3 |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
5-methyl-1,2-oxazole-3-carbonyl isocyanate |
InChI |
InChI=1S/C6H4N2O3/c1-4-2-5(8-11-4)6(10)7-3-9/h2H,1H3 |
Clé InChI |
DKFRLFXSPOEWOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


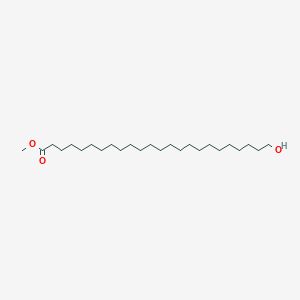
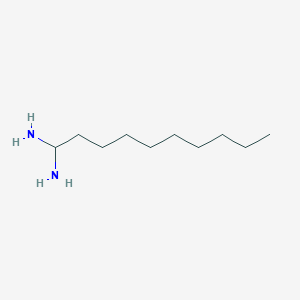
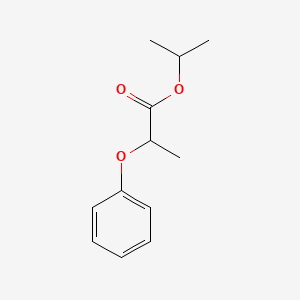
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
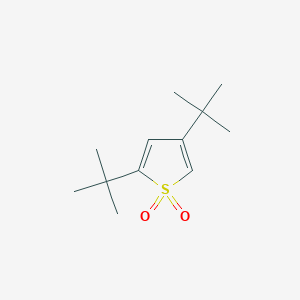
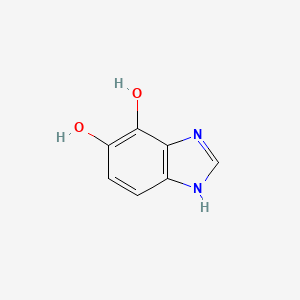
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
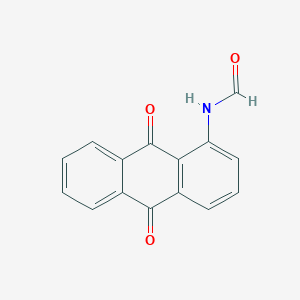

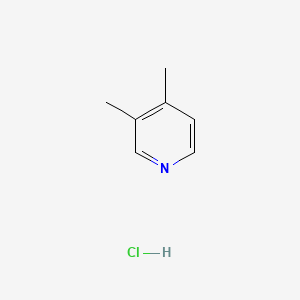
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
